molecular formula C22H22ClN3O3S2 B11238086 N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11238086
M. Wt: 476.0 g/mol
InChI Key: WCXNHCUTNIXSBL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Pyrrolidine Group: The pyrrolidine group can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinoline derivative with the 3-chlorophenyl acetamide using reagents like coupling agents (e.g., EDC, DCC) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance its binding affinity, while the quinoline core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-yl)quinolin-2-yl]sulfanyl}acetamide: Lacks the sulfonyl group, potentially affecting solubility and reactivity.

    N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]thioacetamide: Similar structure but with a thioacetamide group, which may alter its chemical properties.

Uniqueness

The presence of both the sulfonyl and quinoline groups in N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide makes it unique, potentially offering a combination of enhanced solubility, reactivity, and biological activity.

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H22ClN3O3S2/c1-15-11-22(30-14-21(27)24-17-6-4-5-16(23)12-17)25-20-8-7-18(13-19(15)20)31(28,29)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10,14H2,1H3,(H,24,27)

InChI Key

WCXNHCUTNIXSBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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